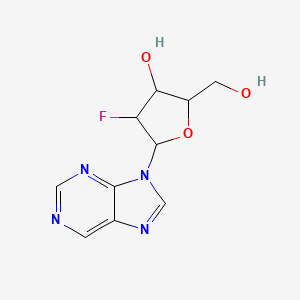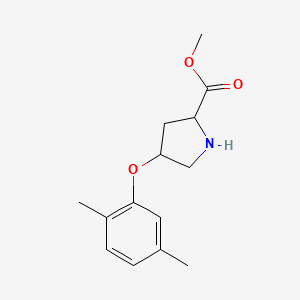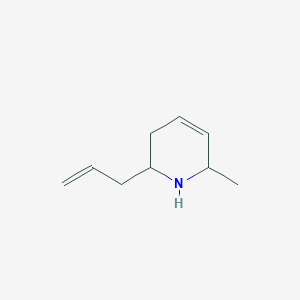![molecular formula C10H7BrF4O2 B12106094 2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B12106094.png)
2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane is an organic compound with the molecular formula C10H7BrF4O2 It is characterized by the presence of a bromine, fluorine, and trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane typically involves the following steps:
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst such as copper or palladium.
Formation of 1,3-Dioxolane Ring: The final step involves the formation of the 1,3-dioxolane ring through a cyclization reaction, typically using ethylene glycol and an acid catalyst such as p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove or modify the bromine, fluorine, or trifluoromethyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the development of specialty chemicals, materials science, and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxepane: Similar structure but with a dioxepane ring instead of a dioxolane ring.
2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxane-4,5-dione: Similar structure but with a dioxane-4,5-dione ring instead of a dioxolane ring.
Uniqueness
The uniqueness of 2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane lies in its specific combination of functional groups and ring structure, which can impart distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance its stability, lipophilicity, and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C10H7BrF4O2 |
|---|---|
Molekulargewicht |
315.06 g/mol |
IUPAC-Name |
2-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H7BrF4O2/c11-6-2-1-5(10(13,14)15)7(8(6)12)9-16-3-4-17-9/h1-2,9H,3-4H2 |
InChI-Schlüssel |
KEFMULFPBPOTHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=C(C=CC(=C2F)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B12106011.png)


![(Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12106039.png)



![3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12106060.png)
![1-(2-amino-2-cyclohexylacetyl)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide](/img/structure/B12106072.png)



![Methyl 2-[6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate](/img/structure/B12106084.png)
![Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate](/img/structure/B12106092.png)
